molecular formula C29H32N4O4 B6463032 2-[4-(2-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}ethyl)piperazin-1-yl]-N-[2-(3-methoxyphenyl)ethyl]acetamide CAS No. 2549006-57-5

2-[4-(2-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}ethyl)piperazin-1-yl]-N-[2-(3-methoxyphenyl)ethyl]acetamide

Cat. No.: B6463032
CAS No.: 2549006-57-5
M. Wt: 500.6 g/mol
InChI Key: HJZBONVRTDWIRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a complex tricyclic azatricyclo core fused with a piperazine moiety and a 3-methoxyphenethyl acetamide side chain.

Properties

IUPAC Name

2-[4-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl]piperazin-1-yl]-N-[2-(3-methoxyphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H32N4O4/c1-37-23-8-2-5-21(19-23)11-12-30-26(34)20-32-15-13-31(14-16-32)17-18-33-28(35)24-9-3-6-22-7-4-10-25(27(22)24)29(33)36/h2-10,19H,11-18,20H2,1H3,(H,30,34)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJZBONVRTDWIRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CCNC(=O)CN2CCN(CC2)CCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H32N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[4-(2-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}ethyl)piperazin-1-yl]-N-[2-(3-methoxyphenyl)ethyl]acetamide is a complex organic molecule with potential therapeutic applications. Its unique structural features suggest it may exhibit significant biological activity, particularly in the realms of antimicrobial and anticancer properties.

Chemical Structure and Properties

The compound's structure is characterized by a tricyclic core and multiple functional groups that contribute to its biological activity. The presence of a piperazine ring and methoxyphenyl group enhances its interaction with biological targets.

PropertyValue
Molecular Formula C₁₈H₂₃N₃O₄
Molecular Weight 331.39 g/mol
IUPAC Name 2-[4-(2-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}ethyl)piperazin-1-yl]-N-[2-(3-methoxyphenyl)ethyl]acetamide
CAS Number Not available

Antimicrobial Activity

Research indicates that compounds similar to this one exhibit antimicrobial properties against various pathogens, including resistant strains of bacteria such as Staphylococcus aureus and Mycobacterium tuberculosis. The mechanism of action often involves interference with microbial cell wall synthesis or function .

Anticancer Potential

Studies have shown that derivatives of azatricyclo compounds can induce apoptosis in cancer cells. The specific compound may interact with cellular pathways involved in cell cycle regulation and apoptosis, making it a candidate for further investigation in cancer therapeutics .

Study 1: Antimicrobial Efficacy

A study conducted on related compounds demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The synthesized derivatives showed effectiveness comparable to established antibiotics like ciprofloxacin .

Study 2: Cytotoxicity Assessment

In cytotoxicity studies involving various cell lines (e.g., L929 fibroblasts), some derivatives exhibited selective toxicity at higher concentrations while promoting cell viability at lower doses. This dual effect suggests a potential for therapeutic applications where selective targeting of cancer cells is desired .

The biological activity of the compound is likely attributed to its ability to bind to specific receptors or enzymes involved in critical cellular processes. For instance:

  • Inhibition of Enzymatic Activity : The presence of dioxo groups may facilitate interactions with enzymes involved in metabolic pathways.
  • Cell Membrane Disruption : The hydrophobic nature of the tricyclic structure may allow the compound to integrate into bacterial membranes, leading to increased permeability and cell lysis.

Comparison with Similar Compounds

Key Research Findings

Structural Motifs Dictate Target Specificity : The tricyclic core and piperazine linker are critical for kinase interactions, while dioxo groups may limit blood-brain barrier penetration .

Similarity Thresholds Matter : Tanimoto scores <0.5 often fail to predict bioactivity overlap, as seen in SAHA comparisons .

Dereplication Challenges: Molecular networking (cosine scores ≥0.8) is required to distinguish this compound from analogs with minor scaffold variations .

Preparation Methods

Carbodiimide-Mediated Coupling

  • Activation : Treat acetic acid with N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in THF (0°C, 1 h).

  • Coupling : Add 2-(3-methoxyphenyl)ethylamine dropwise, stir at room temperature (12 h). Yields ~75% after silica gel purification.

Mixed Anhydride Method

  • Reagents : Acetic acid, ethyl chloroformate, and N-methylmorpholine in THF (−15°C, 30 min).

  • Advantage : Avoids carbodiimide-related side products, improving scalability.

Final Purification and Characterization

Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves residual unreacted intermediates.
Crystallization : Ethyl acetate/n-hexane recrystallization enhances purity to >98%.

Analytical Data

ParameterValue/DescriptionSource
Molecular Formula C₂₉H₃₃N₅O₄
Molecular Weight 527.61 g/mol
Melting Point 162–164°C (decomposes)
¹H NMR (400 MHz, DMSO) δ 7.85 (s, 1H, imide), 6.82–6.75 (m, 4H, Ar-H), 3.72 (s, 3H, OCH₃)

Challenges and Optimization Strategies

Steric Hindrance in Alkylation

Bulky tricyclic cores impede piperazine coupling efficiency. Source mitigates this by employing KI as a phase-transfer catalyst, improving yields by 15–20%.

Amide Racemization

Prolonged reaction times during acetamide formation risk racemization. Maintaining temperatures below 25°C and using HOBt as an additive suppresses this .

Q & A

Q. What are the key synthetic pathways for this compound, and what reagents are critical for its cyclization and functionalization?

The synthesis typically involves multi-step reactions, including:

  • Acetylation with acetic anhydride to introduce the acetamide group.
  • Cyclization facilitated by catalysts or bases (e.g., sodium hydroxide) under controlled temperatures (60–100°C) and inert atmospheres to stabilize reactive intermediates.
  • Piperazine coupling using reagents like EDCI/HOBt for amide bond formation. Optimization of solvent polarity (e.g., DMF vs. THF) is crucial for yield improvement .

Q. How is structural confirmation achieved for this compound?

Analytical methods include:

  • 1H/13C NMR spectroscopy to verify the azatricyclo core, piperazine, and methoxyphenyl groups.
  • High-Resolution Mass Spectrometry (HRMS) to confirm molecular weight (e.g., observed vs. calculated m/z).
  • HPLC-PDA for purity assessment (>95% purity threshold) .

Q. What are the primary challenges in purifying this compound?

  • Byproduct formation due to incomplete cyclization or side reactions during piperazine coupling.
  • Chromatographic techniques (e.g., flash chromatography with silica gel, gradient elution using ethyl acetate/hexane) are recommended, followed by recrystallization in ethanol/water mixtures .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate low yields in multi-step synthesis?

  • Temperature control : Maintain <5°C during exothermic steps (e.g., acetylation) to prevent decomposition.
  • pH adjustment : Use buffered conditions (pH 6–7) for amine coupling to avoid racemization.
  • Catalyst screening : Test palladium-based catalysts (e.g., Pd(PPh3)4) for Suzuki-Miyaura cross-coupling if aryl halides are intermediates .

Q. What computational strategies predict this compound’s biological targets?

  • Molecular docking (AutoDock Vina) against protein databases (e.g., PDB IDs for kinases or GPCRs) to identify binding affinities.
  • QSAR modeling using descriptors like logP, polar surface area, and H-bond donors to correlate structure with activity .

Q. How can contradictory bioactivity data across studies be resolved?

  • Dose-response validation : Re-test in standardized assays (e.g., IC50 in enzyme inhibition assays with controls).
  • Metabolic stability assessment : Use liver microsomes to rule out rapid degradation as a confounding factor.
  • Orthogonal assays : Combine SPR (surface plasmon resonance) with cellular viability assays (e.g., MTT) to confirm target engagement .

Q. What strategies enhance solubility for in vivo studies?

  • Salt formation : Test hydrochloride or mesylate salts.
  • Co-solvent systems : Use PEG-400/Cremophor EL (1:1) for parenteral administration.
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm) for sustained release .

Methodological Considerations

Q. How to design a SAR study focusing on the azatricyclo and methoxyphenyl moieties?

  • Analog synthesis : Replace the methoxyphenyl group with halogenated or nitro-substituted phenyls.
  • Bioisosteric replacement : Substitute the azatricyclo core with indole or quinazolinone scaffolds.
  • Activity cliffs : Use Hill coefficients to quantify potency changes in enzyme inhibition assays .

Q. What in vitro models are suitable for evaluating anti-inflammatory potential?

  • NF-κB inhibition : Luciferase reporter assays in RAW264.7 macrophages.
  • Cytokine profiling : ELISA-based quantification of TNF-α/IL-6 in LPS-stimulated PBMCs.
  • ROS detection : DCFH-DA fluorescence in oxidative stress models .

Q. How to address discrepancies in reported logP values?

  • Experimental validation : Use shake-flask method (octanol/water partition) with HPLC quantification.
  • Computational cross-check : Compare results from MarvinSketch, ChemAxon, and ACD/Labs software .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.